molecular formula C18H15FN2OS B2497402 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-79-2

2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

Cat. No. B2497402
CAS RN: 863512-79-2
M. Wt: 326.39
InChI Key: NQUCRBBKCZQARP-UHFFFAOYSA-N
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Description

The compound "2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide" is a derivative of benzamide with potential interest in various fields, including medicinal chemistry and material science. Its unique structure, incorporating a thiazole ring and a fluorinated benzamide moiety, suggests it could have distinctive physical and chemical properties, making it a candidate for further investigation in these domains.

Synthesis Analysis

The synthesis of such compounds typically involves the acylation of amines or direct functionalization of the benzamide nucleus with fluorine and thiazole derivatives. While the specific synthesis route for this compound is not detailed in the available literature, similar compounds have been synthesized through multi-step organic reactions, including acyl chlorination, cyclization, and coupling reactions (Yang, 2012).

Molecular Structure Analysis

Molecular structure analysis involves X-ray crystallography and spectroscopic methods to determine the conformation and configuration of molecules. For related compounds, single-crystal X-ray studies have revealed specific crystalline forms and intermolecular interactions, indicating how structural features influence molecular packing and stability (Kumar et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of "2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide" can be influenced by the presence of the fluorine atom and the thiazole ring. These groups can affect electron density and participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. Studies on similar molecules have explored their potential as ligands in complexation reactions and their reactivity towards different chemical agents (Toyo’oka et al., 1989).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. For structurally similar compounds, investigations have detailed their solid-state properties, including crystal packing and hydrogen bonding patterns, which are essential for predicting solubility and stability (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards acids and bases, and photophysical properties, are influenced by the compound's molecular structure. For instance, the incorporation of a fluorine atom can significantly affect the compound's acidity and reactivity due to the inductive effect, which can be explored through computational and experimental studies (Pavlova et al., 2022).

Scientific Research Applications

Anticancer Activity

2-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide and its derivatives have been explored for their potential anticancer properties. A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of a series of substituted benzamides, including compounds related to 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide, for anticancer activity against various cancer cell lines. The compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher potency than the reference drug, etoposide (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).

Antituberculosis Activity

Another research avenue for 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide derivatives is their potential in combating tuberculosis. Jeankumar et al. (2013) synthesized and evaluated a series of thiazole-aminopiperidine hybrid analogues for their activity against Mycobacterium tuberculosis. Among these compounds, certain derivatives demonstrated promising antituberculosis activity along with an acceptable safety profile, highlighting the therapeutic potential of such molecules in infectious disease research (Jeankumar, V. U., J. Renuka, P. Santosh, V. Soni, J. Sridevi, P. Suryadevara, P. Yogeeswari, & D. Sriram, 2013).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal capabilities of 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide derivatives have been explored as well. Bikobo et al. (2017) synthesized a range of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules demonstrated potent antimicrobial activity, outperforming standard reference drugs in certain cases, suggesting the potential utility of these compounds in treating microbial infections (Bikobo, D., D. Vodnar, A. Stana, B. Tiperciuc, C. Nastasă, M. Douchet, & O. Oniga, 2017).

Fluorescent Sensing Applications

In the field of chemical sensing, derivatives of 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide have been investigated for their potential as fluorescent sensors. Suman et al. (2019) developed benzimidazole/benzothiazole-based fluorophores, related to the chemical structure of interest, which demonstrated significant sensitivity and selectivity in detecting metal ions like Al3+ and Zn2+. These findings indicate the versatility of such compounds in developing advanced materials for sensing applications (Suman, G., S. G. Bubbly, S. B. Gudennavar, & V. Gayathri, 2019).

properties

IUPAC Name

2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c19-16-9-5-4-8-15(16)17(22)20-11-10-14-12-23-18(21-14)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUCRBBKCZQARP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327324
Record name 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide

CAS RN

863512-79-2
Record name 2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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